molecular formula C12H11NO5 B1395478 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- CAS No. 248282-18-0

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-

Cat. No.: B1395478
CAS No.: 248282-18-0
M. Wt: 249.22 g/mol
InChI Key: NAHJLLJQGJMMRD-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- is a quinoline derivative with a carboxylic acid functional group. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of “3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-” and similar compounds may involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical activities .

Biochemical Analysis

Biochemical Properties

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- and these biomolecules are typically characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .

Cellular Effects

The effects of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. Additionally, 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of certain metabolites, thereby influencing cellular energy production and other metabolic processes .

Transport and Distribution

The transport and distribution of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The distribution of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- is critical for its role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of hydroquinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is compared with other similar quinoline derivatives, highlighting its uniqueness:

  • Similar Compounds: Quinoline, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, and 3-quinolinecarboxylic acid derivatives.

  • Uniqueness: The presence of specific functional groups and substituents distinguishes this compound from others, leading to unique chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-13-6-4-3-5-7(18-2)8(6)10(14)9(11(13)15)12(16)17/h3-5,14H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHJLLJQGJMMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

While cooling, 10 ml of conc. hydrochloric acid was added to 30 ml of acetic anhydride. To this solution, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid ethyl ester (10.5 g, 38 mmol) was added and the mixture heated at 80° C. for 14 hours. The mixture was cooled to room temperature and the crystalline product was filtered off, washed with cold methanol and dried to yield the title compound (7.2 g), yield 77%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-
Reactant of Route 2
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-
Reactant of Route 3
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-
Reactant of Route 4
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-
Reactant of Route 5
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-
Reactant of Route 6
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-

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